Azabuperone

Description

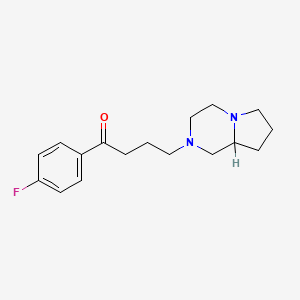

Structure

2D Structure

3D Structure

Properties

CAS No. |

2856-81-7 |

|---|---|

Molecular Formula |

C17H23FN2O |

Molecular Weight |

290.38 g/mol |

IUPAC Name |

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2 |

InChI Key |

PQLYZHNINGGVMB-UHFFFAOYSA-N |

SMILES |

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |

Other CAS No. |

2856-81-7 |

Related CAS |

3162-75-2 (di-hydrochloride) |

Synonyms |

azabuperone azabutyrone p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone |

Origin of Product |

United States |

Sophisticated Synthetic Strategies and Derivatization Research for Azabuperone Analogs

Advanced Methodologies for Novel Azabuperone Synthesis and Precursor Studies

The synthesis of complex organic molecules like this compound requires advanced methodologies that ensure high yields, purity, and efficiency. Research in this area would typically involve:

Retrosynthetic Analysis: Deconstructing this compound into simpler, readily available precursors to design viable synthetic pathways. This would involve identifying key functional groups and strategic bond disconnections.

Process Chemistry: Adapting laboratory-scale syntheses to pilot-scale and potentially manufacturing-scale production, focusing on robustness, safety, and cost-effectiveness.

While specific advanced methodologies for this compound are not detailed in the available literature, general advancements in amine synthesis and heterocycle construction are highly relevant. For instance, methodologies like C-H amination, hydroamination, and photocatalytic approaches are transforming amine synthesis wiley.com, principles that could be applied to this compound's structural framework.

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Elucidation

Rational design is a cornerstone of modern drug discovery, aiming to create molecules with improved pharmacological properties by systematically modifying their structure. For this compound, this would involve:

Identifying Key Pharmacophores: Understanding which parts of the this compound molecule are essential for its biological activity.

Systematic Derivatization: Synthesizing a series of analogs where specific structural features of this compound are altered. This could include modifications to ring systems, substituent groups, or linker lengths.

Structure-Activity Relationship (SAR) Studies: Evaluating these derivatives to understand how structural changes influence their biological activity, selectivity, and pharmacokinetic properties. SAR studies help in identifying which modifications enhance desired effects and which might be detrimental. For example, altering substituents on aromatic rings or modifying the heterocyclic core could significantly impact binding affinity or metabolic stability.

Computational Chemistry: Employing molecular modeling and docking studies to predict how derivatives might interact with biological targets, guiding the design process and prioritizing synthesis efforts.

Illustrative SAR Data Table (Conceptual):

While specific data for this compound is unavailable, a typical SAR study for a compound like this compound might generate data presented conceptually as follows:

| Derivative ID | Key Structural Modification (vs. This compound) | Reported SAR Trend (e.g., Potency, Selectivity) |

| AZA-D1 | Alkyl substitution at position X | Increased potency, reduced selectivity |

| AZA-D2 | Halogenation at position Y | Maintained potency, improved metabolic stability |

| AZA-D3 | Modification of the piperidine (B6355638) ring | Decreased potency, altered target interaction |

| AZA-D4 | Introduction of a hydroxyl group | Enhanced solubility, similar potency |

(Note: This table is illustrative and based on general principles of SAR studies. Specific data for this compound derivatives is not available from the search.)

Research on Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers) or as stereoisomers that are not mirror images (diastereomers). The biological activity and safety profile of these stereoisomers can differ significantly. Therefore, research into the stereoselective synthesis of this compound would be critical if this compound possesses chiral centers.

Chirality Assessment: Determining if this compound or its active analogs possess chiral centers.

Stereoselective Synthesis Methodologies: If chiral centers are present, developing methods to synthesize specific enantiomers or diastereomers preferentially. This can be achieved through various strategies:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction .

Chiral Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to direct the formation of specific stereoisomers uwindsor.cayork.ac.ukethz.che-bookshelf.denih.govanu.edu.au.

Resolution: Separating a racemic mixture (an equal mix of enantiomers) into its individual components using techniques like chiral chromatography or crystallization of diastereomeric salts york.ac.uk.

Stereoisomer Characterization: Developing analytical methods (e.g., chiral HPLC, NMR spectroscopy with chiral shift reagents) to confirm the stereochemical purity (enantiomeric excess or diastereomeric excess) of the synthesized products york.ac.ukethz.ch.

Illustrative Stereoselective Synthesis Overview (Conceptual):

| Stereoisomer | Synthesis Strategy | Key Reagents/Catalysts Used | Reported Stereoselectivity (e.g., ee, de) |

| (R)-Azabuperone | Asymmetric hydrogenation of a prochiral precursor | Chiral Rhodium catalyst | >98% ee |

| (S)-Azabuperone | Resolution of racemic this compound | Chiral acid for salt formation | 95% ee after crystallization |

| Diastereomer A | Diastereoselective addition to a ketone | Chiral Lewis acid | 85:15 (A:B) |

(Note: This table is illustrative and based on general principles of stereoselective synthesis. Specific data for this compound stereoisomers is not available from the search.)

Compound List:

this compound

Molecular Pharmacology and Receptor Interaction Profiling of Azabuperone

Multi-Target Pharmacological Interactions and Selectivity Research

Interactions with Monoamine Oxidase (MAO) Isoforms

Current scientific literature, as indicated by the provided search results, does not offer specific data detailing the interactions of Azabuperone with Monoamine Oxidase (MAO) isoforms, specifically MAO-A or MAO-B. While MAO inhibitors are a class of compounds with established roles in neurotransmitter metabolism, direct experimental findings or computational studies linking this compound to these enzymes were not identified within the scope of the reviewed literature.

Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

Research suggests that this compound exhibits interactions with glutamatergic systems, specifically the N-methyl-D-aspartate (NMDA) receptors. One study indicated that this compound, along with anisoperidone, significantly interacted with ionotropic glutamate (B1630785) receptors, which include NMDA receptors scispace.com. The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurological disorders nih.govnih.govwikipedia.org.

Binding to PARKIN Protein in Molecular Docking Studies

This compound has been included in in silico drug repurposing studies aimed at identifying potential therapeutic agents for Parkinson's disease (PD) by targeting the PARKIN protein researchgate.netresearchgate.net. Molecular docking analyses, which computationally predict the binding affinity of molecules to a target protein, have been employed in these investigations. These studies found that this compound, among other antipsychotic and neuropsychiatric drugs, demonstrated binding affinity to the PARKIN protein researchgate.netresearchgate.net. The methodology involved assessing docking scores, where lower scores generally indicate a higher binding affinity. This compound was identified as one of the compounds exhibiting significant interaction with PARKIN in these computational screenings researchgate.netresearchgate.net.

Investigation of Intracellular Signaling Pathway Modulation by this compound

Research on G-Protein Coupled Receptor (GPCR) Signaling Cascades

Evidence suggests that this compound interacts with dopaminergic receptors, which are a significant class of G-protein coupled receptors (GPCRs). Studies have indicated that this compound, similar to anisoperidone, significantly interacted with dopaminergic D2-like receptors scispace.com. Dopamine (B1211576) receptors play crucial roles in various central nervous system functions, including motor control, reward, and cognition, and are primary targets for antipsychotic medications nih.govmdpi.comnih.gov. While interactions with dopaminergic receptors are noted, specific details regarding downstream GPCR signaling cascades activated or inhibited by this compound were not detailed in the reviewed literature.

Neurochemical and Neurophysiological Research in Preclinical Animal Models

Analysis of Neurotransmitter System Modulation in Defined Animal Models

Regional Brain Distribution and Target Engagement Studies in Animal Systems

Detailed studies mapping the regional brain distribution of Azabuperone and quantifying its engagement with specific targets in animal systems have not been widely published. Understanding the pharmacokinetic and pharmacodynamic properties of a neuroleptic agent is crucial, including its ability to cross the blood-brain barrier and its concentration in key brain regions associated with psychosis and mood regulation, such as the striatum, prefrontal cortex, and limbic system. Without such studies, the specific neural circuits modulated by this compound remain largely uncharacterized.

Electrophysiological Characterization of this compound's Effects in Brain Preparations

The electrophysiological effects of this compound on neuronal activity in brain preparations are not well-documented in the available literature. Techniques such as in vivo and in vitro electrophysiology are critical for characterizing how a compound alters neuronal firing rates, synaptic transmission, and plasticity. For a neuroleptic agent, such studies would typically investigate its impact on the activity of dopaminergic neurons in the ventral tegmental area and substantia nigra, as well as its influence on cortical and hippocampal neuronal circuits. The absence of this data for this compound limits the understanding of its functional impact at the cellular and circuit levels.

Advanced Neuroimaging Methodologies for Mechanistic Exploration in Animal Models

The application of advanced neuroimaging methodologies, such as positron emission tomography (PET) or functional magnetic resonance imaging (fMRI), to explore the in vivo mechanisms of this compound in animal models has not been reported in accessible scientific literature. These techniques would be invaluable for non-invasively assessing receptor occupancy, changes in regional brain metabolism, and functional connectivity following administration of the compound. Such studies are instrumental in bridging the gap between preclinical pharmacology and potential clinical applications.

Structure Activity Relationship Sar and Computational Chemistry of Azabuperone

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azabuperone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural properties of compounds with their biological activities. longdom.orgnih.govwikipedia.org For derivatives of butyrophenones, including this compound, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new analogues. jocpr.comnih.gov

Researchers have successfully applied 2D and 3D-QSAR approaches to series of butyrophenone (B1668137) derivatives. researchgate.netnih.gov For instance, a 3D-QSAR study on conformationally constrained butyrophenones docked into a homology model of the 5-HT2A receptor yielded a model with good statistical quality (n = 426, r² = 0.84, q²LOO = 0.81). acs.org Such models help in understanding the electrostatic, steric, and lipophilic determinants of affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govacs.org

The development of these models relies on correlating various molecular descriptors (e.g., physicochemical properties) with biological activity, such as receptor binding affinity. longdom.orgresearchgate.net For example, SAR analysis of tiospirone, a related compound, and its derivatives indicated that hydroxyl substitution in the azaspirodecanedione region decreases dopamine D-2 affinity while not significantly affecting serotonin type-1A and type-2 interactions. nih.gov This highlights how subtle structural modifications can significantly impact receptor binding profiles.

Interactive Table: QSAR Models for Butyrophenone Derivatives

| QSAR Model Type | Target Receptor(s) | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA) | 5-HT2A, D2 | Identified electrostatic, steric, and lipophilic determinants of affinity and selectivity. | nih.govacs.org |

| 3D-QSAR | 5-HT2A | Achieved good statistical quality (r² = 0.84, q² = 0.81) using multiple structures for alignment. | acs.org |

| 2D-QSAR | D2 | A model was built using energy-based descriptors with a correlation coefficient (r²) of 0.7. | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Simulations of this compound

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.govopenaccessjournals.com This technique is crucial for understanding the binding mechanisms of this compound and its derivatives at the atomic level. frontiersin.org

Prediction of Optimal Binding Conformations and Affinity Landscapes

Molecular docking simulations have been employed to predict the binding modes of butyrophenone derivatives within the binding sites of their target proteins. nih.gov These simulations help in identifying the most stable binding conformations and estimating the binding affinity. For instance, docking studies on a series of conformationally constrained butyrophenones revealed how different fragments of the molecules contribute to their binding at dopamine D2 and serotonin 5-HT2A receptors. nih.govacs.org The quality of the alignment within the binding pocket is often evaluated based on scoring functions that predict the binding energy. mdpi.com

Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics

Through molecular docking, researchers can identify the key amino acid residues that form crucial interactions with the ligand. researchgate.net These interactions, which can include hydrogen bonds and hydrophobic interactions, are fundamental to the ligand's affinity and selectivity. mdpi.com For butyrophenone derivatives, docking studies have elucidated the specific residues within the D2 and 5-HT2A receptors that are critical for binding. nih.govacs.org Understanding these interactions provides a detailed picture of the binding site characteristics and guides the design of new molecules with improved binding properties.

Application of Density Functional Theory (DFT) for this compound's Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov DFT calculations are valuable for understanding the intrinsic electronic properties of molecules like this compound, which in turn influence their reactivity and interactions. rsc.orgaps.org

Analysis of Electron Donor-Acceptor Capacity and Chemical Reactivity Indices

DFT studies on butyrophenone and its derivatives have provided insights into their electronic properties. worldscientific.comsphinxsai.com These calculations can determine the distribution of electron density and identify regions of the molecule that are likely to act as electron donors or acceptors. arxiv.org For example, a study on butyrophenone used DFT to analyze its molecular geometry and vibrational frequencies, which are related to its electronic structure. sphinxsai.com Quantum chemical calculations using time-dependent DFT (TDDFT) and natural bond orbital (NBO) analysis have been used to analyze the charge and spin density distributions of butyrophenone's molecular and fragment ions. jst.go.jp

Frontier Molecular Orbital (FMO) Theory Applications in this compound Studies

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comuniurb.it The energies of the HOMO and LUMO are important indicators of a molecule's ability to donate and accept electrons, respectively. wpmucdn.com DFT calculations are often used to determine these energies. sphinxsai.com Studies on butyrophenone have utilized DFT to calculate HOMO and LUMO energies, showing that charge transfer occurs within the molecule. sphinxsai.com The analysis of these frontier orbitals helps in understanding the chemical reactivity and the nature of electronic transitions within this compound and related compounds. worldscientific.comresearchgate.netresearcher.lifeimperial.ac.uk

Interactive Table: Calculated Electronic Properties of Butyrophenone

| Property | Computational Method | Value | Significance | Reference |

|---|---|---|---|---|

| O1-C4 Bond Length | DFT/B3LYP/6-311+G(d,p) | 1.223 Å | Reflects intermolecular hydrogen bonding interactions. | sphinxsai.com |

| C=O Vibrational Frequency | DFT/B3LYP/6-311+G(d,p) | 1633 cm⁻¹ | Correlates with experimental FT-IR and FT-Raman data. | sphinxsai.com |

| Global Minimum Energy | DFT/B3LYP/6-311+G(d,p) | -463.6573 a.u. | Indicates the stability of the optimized structure. | sphinxsai.com |

In Silico ADME Prediction Methodologies for Mechanistic Pharmacokinetic Understanding in Preclinical Contexts

In the preclinical phase of drug discovery, understanding a compound's pharmacokinetic profile is crucial to predict its behavior in a biological system. In silico methodologies provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates before they undergo expensive and laborious in vitro and in vivo testing. nih.govnih.gov These computational models use the chemical structure of a molecule to forecast its physicochemical and pharmacokinetic parameters, thereby guiding lead optimization and reducing late-stage attrition rates. sciensage.infomarmara.edu.tr Studies have indicated the use of in silico ADME property prediction for antipsychotic drugs, including this compound. scispace.com

The computational evaluation of ADME involves a variety of models and algorithms. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational, establishing mathematical relationships between a compound's structural descriptors and its pharmacokinetic properties. nih.gov These descriptors can range from simple molecular properties like molecular weight and logP to more complex quantum mechanical calculations. scielo.br Modern approaches often employ machine learning algorithms, such as gradient boosting decision trees and deep neural networks, which are trained on large datasets of compounds with known experimental ADME values to improve predictive accuracy. nih.gov

Key ADME parameters evaluated using in silico tools include:

Absorption: Predictions focus on intestinal absorption, oral bioavailability, and blood-brain barrier (BBB) penetration. Models like Caco-2 permeability and Human Intestinal Absorption (HIA) are commonly simulated. mdpi.comnih.gov

Distribution: This involves predicting the extent to which a drug spreads into different body tissues. Key predicted parameters include the volume of distribution (Vd) and plasma protein binding (PPB). nih.govmdpi.com

Metabolism: Computational models aim to predict metabolic stability, identify the primary sites of metabolism (SOM) on the molecule, and predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. sciensage.info

Excretion: These predictions estimate how a drug and its metabolites are eliminated from the body, for example, through renal clearance. nih.gov

The data generated from these predictions are vital for constructing a mechanistic pharmacokinetic understanding. For instance, physiologically-based pharmacokinetic (PBPK) modeling integrates these predicted ADME parameters to simulate the drug's concentration-time profile in various organs and tissues, offering a holistic view of its journey through the body. nih.gov While specific comprehensive in silico ADME datasets for this compound are not widely published, the table below illustrates the typical parameters assessed for a compound of its class during preclinical evaluation.

| ADME Parameter | Prediction Method | Predicted Property for a CNS-Active Drug like this compound | Pharmacokinetic Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | High | Ability to cross into the central nervous system to reach its target. | |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively pumped out of the brain, enhancing CNS efficacy. | |

| Distribution | Plasma Protein Binding (PPB) | High (>90%) | Affects the free drug concentration available to act on the target. |

| Volume of Distribution (Vd) | High (>1 L/kg) | Indicates extensive distribution into tissues rather than remaining in plasma. | |

| Metabolism | CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions with a major metabolic enzyme. | |

| Excretion | Renal Clearance | Low | Suggests metabolism is the primary route of elimination. |

This table is illustrative of typical in silico ADME predictions for a CNS-active compound and does not represent published experimental data for this compound.

Comparative Pharmacological Research and Distinctive Profiles of Azabuperone

Comparative Analysis of Azabuperone's Receptor Binding and Functional Profiles with Other Butyrophenones

Butyrophenones, a class of antipsychotic medications, are characterized by their core chemical structure, which forms the basis for various pharmaceuticals used in treating psychiatric disorders wikipedia.org. While many butyrophenones share a common mechanism of action, primarily through dopamine (B1211576) D2 receptor antagonism, their specific receptor binding profiles and functional activities can differ significantly, leading to varied clinical effects and side-effect profiles.

Detailed comparative data specifically for this compound against a broad range of other butyrophenones is not extensively detailed in the provided search results. However, general trends in butyrophenone (B1668137) pharmacology indicate that these agents primarily target dopamine D2 receptors in2med.co.ukdrugbank.comaja.org.tw. For instance, Haloperidol, a classical antipsychotic within this class, is known for its strong antagonism of dopamine D2 receptors, which is strongly linked to its antipsychotic potency but also its propensity to cause extrapyramidal side effects (EPS) in2med.co.ukdrugbank.com. Droperidol, another butyrophenone, also exhibits dopaminergic and serotoninergic effects, alongside antagonism of histamine (B1213489) and serotonin (B10506) receptors emupdates.com.

The broader class of atypical antipsychotics, which includes some butyrophenones like Lumateperone, are noted for having lower D2 receptor affinity compared to typical antipsychotics and often exhibit additional blockade of serotonin receptors, such as 5-HT2A in2med.co.uknih.govresearchgate.net. This broader receptor interaction profile is thought to contribute to their efficacy in managing both positive and negative symptoms of schizophrenia and a reduced incidence of EPS in2med.co.uknih.govmdpi.com. While specific quantitative binding data (e.g., Ki values) for this compound across multiple butyrophenones are not directly available in the provided snippets, the general understanding is that variations in affinity for D2, serotonin (5-HT), and adrenergic receptors differentiate members of this chemical class researchgate.netmdpi.comnih.gov.

Differentiation of this compound's Molecular Interaction Spectrum from Established Dopaminergic Agents

The pharmacological profile of this compound, particularly its interaction with dopaminergic systems, places it within the broader context of established dopaminergic agents, including both typical and atypical antipsychotics. Established dopaminergic agents primarily exert their effects through modulating dopamine receptor activity, most notably D2 receptors in2med.co.ukdrugbank.com.

Typical antipsychotics, such as Haloperidol, are characterized by strong D2 receptor antagonism, leading to significant blockade of dopaminergic neurotransmission in2med.co.ukdrugbank.com. This strong D2 blockade is associated with potent antipsychotic effects but also a higher risk of extrapyramidal symptoms (EPS) in2med.co.ukdrugbank.com. Atypical antipsychotics, on the other hand, often exhibit a more complex receptor binding profile. They typically possess lower D2 receptor affinity compared to typical agents and frequently include antagonism at serotonin 5-HT2A receptors in2med.co.uknih.govresearchgate.net. Some atypical antipsychotics, like Aripiprazole, function as partial agonists at D2 receptors, representing a distinct mechanism of action from pure antagonists in2med.co.uk.

While specific receptor binding affinities for this compound are not detailed in the provided search results, its classification within the butyrophenone family suggests a foundational interaction with dopamine receptors wikipedia.org. The differentiation of this compound from other dopaminergic agents would hinge on its specific affinity and functional activity at D2 receptors, as well as its engagement with other neurotransmitter systems, such as serotonin (5-HT) and adrenergic receptors mdpi.comnih.gov. For example, Lumateperone, an atypical butyrophenone, demonstrates high affinity for 5-HT2A receptors and moderate affinity for D2 receptors, with a lower D2 occupancy at therapeutic doses compared to agents with high D2 affinity, potentially contributing to a reduced risk of EPS caplytahcp.com. Similarly, understanding this compound's relative affinities for D2, D3, D4, and various serotonin receptor subtypes, alongside adrenergic receptors, would be crucial in differentiating its molecular interaction spectrum from established dopaminergic agents nih.govnih.govmdpi.com.

Identifying Unique Research Niches and Advantages of this compound within its Chemical Class

Identifying the unique research niches and advantages of this compound within the butyrophenone chemical class requires a synthesis of its comparative pharmacological profile. While direct comparative data for this compound is limited in the provided snippets, general principles of butyrophenone pharmacology and the characteristics of atypical antipsychotics offer a framework for its potential differentiation.

Butyrophenones historically served as the cornerstone of typical antipsychotic treatment, primarily through potent dopamine D2 receptor antagonism, exemplified by Haloperidol wikipedia.orgin2med.co.ukdrugbank.comaja.org.tw. However, this mechanism is often associated with significant extrapyramidal side effects (EPS) in2med.co.ukdrugbank.com. The development of atypical antipsychotics, many of which also fall under the broader umbrella of dopaminergic agents, introduced profiles with a more complex receptor interaction, often including significant 5-HT2A receptor antagonism in2med.co.uknih.govresearchgate.net. This broader profile is linked to improved efficacy against negative symptoms and a reduced incidence of EPS in2med.co.uknih.govmdpi.com.

If this compound exhibits a receptor binding profile that deviates from the classical butyrophenone paradigm, it could present unique research advantages. For instance, a profile that balances D2 antagonism with significant affinity for other receptors, such as specific serotonin subtypes (e.g., 5-HT1A, 5-HT2A) or adrenergic receptors (e.g., α1), could position it as a novel agent with a potentially improved therapeutic index mdpi.comnih.govnih.govmdpi.com. Such a profile might offer advantages in treating a wider spectrum of symptoms, including negative or cognitive deficits, which are often poorly addressed by typical antipsychotics mdpi.com. Furthermore, a unique interaction pattern, such as partial agonism at certain dopamine receptors or a specific dissociation rate from D2 receptors, could translate to a reduced risk of EPS and other dopamine-related side effects, a key differentiator for atypical agents in2med.co.ukdrugbank.com. Research into this compound could therefore focus on elucidating how its specific molecular interactions translate into differential clinical efficacy and tolerability compared to both older butyrophenones and contemporary atypical antipsychotics.

Compound List:

this compound

Haloperidol

Droperidol

Lumateperone

Aripiprazole

Risperidone

Olanzapine

Quetiapine

Clozapine

Iloperidone

Ziprasidone

Paliperidone

Asenapine

Amisulpride

Cariprazine

Benperidol

Bromperidol

Moperone

Pipamperone

Timiperone

Lenperone

Melperone

Advanced Research Methodologies and Experimental Paradigms in Azabuperone Investigations

Development and Optimization of High-Throughput in vitro Screening Assays

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. nih.govnyu.edu The development of HTS assays for investigating Azabuperone involves a meticulous process of design, optimization, and validation to ensure reliability and reproducibility.

The initial phase involves creating a cellular or biochemical assay in a miniaturized format, typically in 384- or 1536-well plates, to test for specific interactions, such as binding to a target receptor or modulation of an enzymatic activity. nih.gov This process includes the use of automated liquid handling platforms and robotic systems to manage the large scale of the screening campaign. nyu.edu

Optimization is a critical step to ensure the assay is sensitive, robust, and cost-effective. Key parameters are adjusted to achieve the best possible performance. This includes optimizing cell seeding density, reagent concentrations, and incubation times. The assay's performance is statistically validated using metrics like the Z'-factor, which assesses the separation between positive and negative controls, and the signal-to-background ratio. A robust Z'-factor, typically above 0.4, indicates a reliable assay suitable for HTS. nih.gov

Table 1: Key Parameters for Optimization of a Hypothetical this compound in vitro Assay

| Parameter | Objective | Method of Optimization | Acceptance Criterion |

| Cell Density | Ensure optimal cell health and signal response. | Titration of cell numbers per well. | A density that provides a maximal signal window without over-confluence. |

| Reagent Concentration | Minimize background noise and maximize specific signal. | Checkerboard titration of antibodies, substrates, or ligands. | Lowest concentration that yields the highest signal-to-background ratio. |

| Incubation Time | Determine the optimal duration for the biological reaction. | Time-course experiments measuring signal development. | The shortest time point at which the signal reaches a stable plateau. |

| Signal Stability | Ensure consistent readout over the time required to process plates. | Measuring control wells at different time points post-reaction. | Less than 10% signal degradation over the expected reading window. |

| Z'-Factor | Validate assay quality and suitability for screening. | Calculation based on the means and standard deviations of positive and negative controls. | Z' > 0.4 |

Strategic Utilization of Specific in vivo Animal Models for Mechanistic Research

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of a compound like this compound that cannot be replicated in vitro. nih.govnih.gov These models allow researchers to study the compound's effects within a complete, living biological system, providing insights into its mechanism of action, pharmacokinetics, and potential therapeutic efficacy. nih.govnih.govresearchgate.net The selection of an appropriate animal model is a critical decision based on the research question. nih.gov For a compound with potential neuropsychiatric applications, rodent models are frequently used to investigate effects on behavior, cognition, and neurochemistry. nih.gov

The selection of an animal model for this compound research is guided by a range of scientific and ethical criteria. The primary goal is to choose a model that is a suitable analog for the human condition being studied, ensuring that the physiological, anatomical, and genetic characteristics are comparable. nih.govresearchgate.net This enhances the transferability and generalizability of the findings. nih.govresearchgate.netsemanticscholar.org

There are several categories of animal models, including induced models where a condition is experimentally created, and spontaneous models where a condition occurs naturally. nih.govresearchgate.netsemanticscholar.org Practical considerations such as cost, availability, and the existing body of knowledge about the species also play a significant role in the selection process. nih.govresearchgate.netsemanticscholar.org

All research involving animals must adhere to strict ethical guidelines. nih.govresearchgate.net The foremost ethical framework is the principle of the "Three Rs" (3Rs), now often expanded to the "Four Rs". researchgate.netnih.govscielo.org.mx

Table 2: The "Four Rs" of Ethical Animal Research

| Principle | Description | Application in this compound Studies |

| Replacement | Using non-animal methods whenever possible. scielo.org.mx | Utilizing computer modeling or cell-based assays in the initial screening phases before progressing to animal studies. |

| Reduction | Using the minimum number of animals necessary to obtain scientifically valid data. researchgate.netscielo.org.mx | Employing robust statistical design and power analysis to determine appropriate sample sizes, avoiding unnecessary repetition. |

| Refinement | Minimizing any potential pain, suffering, or distress to the animals. nih.govresearchgate.netscielo.org.mx | Using appropriate anesthesia and analgesia, ensuring proper housing and handling, and establishing humane endpoints for the studies. nih.gov |

| Responsibility | The researcher's accountability for all aspects of the animal's welfare throughout the study. nih.gov | Ensuring all personnel are properly trained in animal care and experimental procedures. nih.gov |

Institutional Animal Care and Use Committees (IACUCs) provide oversight and must approve research protocols to ensure compliance with these ethical standards. topic-breakdown.com

To characterize the effects of this compound on the central nervous system, researchers employ a battery of advanced phenotyping techniques. Behavioral phenotyping involves the use of standardized assays to assess sensory, motor, and cognitive functions in animal models. iu.edu These tests can reveal changes in anxiety levels, social interaction, memory, and learning following administration of the compound. nih.govnih.gov

Neurophysiological phenotyping involves more direct measures of brain activity. Techniques such as electroencephalography (EEG) can be used to record electrical activity in the brain, while methods like in vivo microdialysis allow for the measurement of neurotransmitter levels in specific brain regions. These advanced techniques provide a deeper understanding of how this compound modulates neural circuits and brain chemistry to produce its behavioral effects.

Table 3: Examples of Phenotyping Techniques in Preclinical CNS Research

| Phenotyping Category | Technique | Measured Endpoint | Potential Insight into this compound's Action |

| Behavioral | Elevated Plus Maze | Time spent in open vs. closed arms | Anxiolytic or anxiogenic effects. |

| Behavioral | Social Interaction Test | Duration and nature of interaction with an unfamiliar animal | Effects on social behavior and potential relevance to psychiatric disorders. nih.gov |

| Behavioral | Morris Water Maze | Latency to find a hidden platform | Impact on spatial learning and memory. |

| Neurophysiological | Electroencephalography (EEG) | Changes in brain wave patterns (e.g., alpha, gamma) | Modulation of brain states, such as arousal or sleep-wake cycles. |

| Neurochemical | In vivo Microdialysis | Extracellular levels of neurotransmitters (e.g., Dopamine (B1211576), Serotonin) | Direct measurement of impact on neurotransmitter systems. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Elucidation

"Omics" technologies offer a powerful, systems-level approach to understanding the mechanism of action of compounds like this compound by simultaneously measuring large numbers of biological molecules. nih.gov This top-down strategy complements traditional hypothesis-driven research by providing a holistic view of the molecular changes induced by the compound. nih.gov

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. In this compound research, proteomic techniques could be used to identify the direct protein targets of the compound or to map the downstream changes in protein expression and signaling pathways that occur after treatment. This can help to uncover novel mechanisms of action and identify potential biomarkers of drug response.

Metabolomics is the systematic study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov The metabolome is highly dynamic and provides a functional readout of the physiological state of a biological system. nih.gov By comparing the metabolic profiles of treated versus untreated systems, researchers can identify metabolic pathways that are perturbed by this compound. nih.gov This can provide crucial insights into the compound's effects on cellular energy, neurotransmitter synthesis, and other vital processes, potentially revealing off-target effects or new therapeutic possibilities. nih.govmdpi.com

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Definition | Key Application | Example Question Answered |

| Proteomics | The large-scale study of proteins. | Target identification and pathway analysis. | What proteins does this compound directly bind to, and how does it alter cellular signaling cascades? |

| Metabolomics | The study of the complete set of small-molecule metabolites. nih.gov | Elucidation of physiological impact and biomarker discovery. | How does this compound alter neurotransmitter metabolism or cellular bioenergetics in the brain? |

Future Research Directions and Emerging Scientific Perspectives on Azabuperone

Exploration of Novel Receptor Systems and Untargeted Molecular Interactions

While Azabuperone is primarily recognized for its antagonism at dopamine (B1211576) D2 receptors, a comprehensive understanding of its pharmacology necessitates exploring its interactions with a broader spectrum of biological targets. Current research, particularly computational studies, has suggested potential interactions with targets beyond the dopaminergic system, including enzymes implicated in neurodegenerative diseases.

Validation of In Silico Findings: Computational analyses have indicated that this compound may interact with targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), monoamine oxidase A (MAO A), and NMDA receptors. cpn.or.krnih.gov Future research should prioritize experimental validation of these in silico predictions using biochemical assays and binding studies. This would involve determining this compound's affinity and functional effects at these diverse targets.

Broader Receptor Profiling: Given the polypharmacology often observed with antipsychotic agents, it is crucial to systematically assess this compound's binding affinity and functional activity across a wide panel of receptors. This includes other dopamine receptor subtypes (D1, D3, D4, D5), various serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT2A), adrenergic receptors, histaminic receptors, and muscarinic receptors. Such profiling is essential for understanding its complete pharmacological profile, potential therapeutic advantages, and off-target liabilities.

Untargeted Screening: Employing untargeted screening approaches, such as broad receptor binding assays or phenotypic screening, could uncover previously unrecognized molecular interactions and biological effects of this compound. This may reveal novel therapeutic applications or potential adverse effects that are not predicted by targeted assays.

Application of Cutting-Edge Research Methodologies to this compound Studies

The advancement of scientific methodologies offers powerful tools to deepen our understanding of this compound's molecular mechanisms and in vivo behavior.

Structural Biology: Determining the high-resolution three-dimensional structures of this compound bound to its primary targets, such as the dopamine D2 receptor, through techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography, would provide invaluable insights into its binding mode. mdpi.comresearchgate.netmdpi.comnih.gov This structural information can guide the rational design of novel analogs with improved selectivity and efficacy. Similar structural studies could be pursued for other identified targets.

Positron Emission Tomography (PET) Imaging: Developing radiolabeled this compound analogs suitable for PET imaging could enable the non-invasive study of its brain distribution, receptor occupancy, and target engagement in vivo. Existing PET tracers for dopamine D2 receptors, such as [18F]fallypride, serve as a precedent for this approach. researchgate.netbiorxiv.orgnih.govsnmjournals.org Such imaging could help correlate drug levels with pharmacological effects and inform dosing strategies in future clinical investigations.

Brain Organoids and Advanced Cellular Models: The use of human brain organoids represents a significant advancement in modeling neurological diseases and screening drug candidates. accscience.comdrugtargetreview.comfrontiersin.orgnih.govesmed.org These complex 3D models can recapitulate aspects of human brain development and function, offering a more physiologically relevant platform than traditional 2D cell cultures for assessing this compound's efficacy, neurotoxicity, and effects on neuronal networks.

Analytical Techniques: Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are crucial for quantifying this compound and its metabolites in biological matrices. waters.comdovepress.comupol.czsemanticscholar.org These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug metabolism, thereby supporting the development of safe and effective dosing regimens.

Leveraging Artificial Intelligence and Machine Learning in this compound Discovery and Characterization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the analysis of vast datasets and the prediction of complex biological interactions.

Drug Repurposing and De Novo Design: AI algorithms can be employed to screen existing drug libraries for novel therapeutic indications for this compound or to design novel analogs with optimized properties. drugpatentwatch.comgeneonline.comfrontiersin.org ML models can predict drug-target interactions, identify potential off-target effects, and guide the optimization of chemical structures for improved efficacy and reduced toxicity.

Predictive Modeling of Efficacy and Safety: ML can be utilized to build predictive models for this compound's therapeutic efficacy and potential adverse effects. By analyzing preclinical data, genetic information, and patient-derived data (if available), ML can identify biomarkers associated with treatment response or risk, potentially leading to personalized treatment approaches. cpn.or.krnih.govresearchgate.netresearchgate.netmedrxiv.org

Network Pharmacology: AI-driven network pharmacology approaches can map this compound's interactions within complex biological networks, revealing its influence on multiple pathways simultaneously. nih.govuth.eduresearchgate.netjpn.ca This systems-level understanding is crucial for identifying synergistic therapeutic strategies or potential drug-drug interactions.

ADMET Prediction: Machine learning models are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Applying these tools to this compound can help anticipate its pharmacokinetic profile and potential toxicities early in the development process.

Addressing Unanswered Questions in the Fundamental Pharmacology of this compound

Despite its classification as a D2 antagonist, many fundamental aspects of this compound's pharmacology remain to be fully elucidated.

Downstream Signaling Pathways: While D2 receptor antagonism is known, the precise intracellular signaling cascades modulated by this compound require detailed investigation. This includes understanding its effects on G protein coupling (Gs, Gi), β-arrestin recruitment, and downstream effector pathways such as the MAPK (e.g., ERK) and cAMP signaling pathways. biomolther.orgfrontiersin.orgplos.orgmdpi.com Investigating its impact on receptor internalization and desensitization is also critical.

Neuroplasticity and Neurotrophic Effects: Emerging evidence suggests that antipsychotic drugs can influence neuroplasticity, potentially contributing to their therapeutic effects and explaining the delay in clinical response. nih.govnih.govmorecomunicazione.it Future research should explore whether this compound exhibits similar properties, investigating its impact on neurogenesis, synaptic plasticity, and potential neuroprotective or neurotrophic effects. This could reveal mechanisms contributing to its efficacy in treating psychosis and potentially offer benefits beyond symptom management.

Allosteric Modulation: The field of allosteric modulation of GPCRs, including dopamine receptors, represents a promising frontier for developing more selective and safer therapeutics. mdpi.complos.orgresearchgate.netnih.gov Investigating whether this compound or its derivatives can act as positive or negative allosteric modulators of dopamine receptors could uncover novel therapeutic strategies with distinct pharmacological profiles compared to traditional orthosteric antagonists.

Non-Dopaminergic Interactions: Beyond the well-established dopaminergic effects, a thorough investigation into this compound's interactions with other neurotransmitter systems (e.g., serotonin, norepinephrine) and its potential impact on enzymes like AChE, BACE1, and MAO A, as suggested by in silico studies, is warranted. Understanding these interactions could reveal additional therapeutic targets or mechanisms of action.

Table of Potential In Silico Interactions of this compound with Disease-Related Targets

The following table summarizes findings from computational studies that suggest potential interactions of this compound with targets relevant to neurodegenerative diseases. These interactions require experimental validation.

| Target Enzyme/Receptor | Disease Relevance | Computational Score (e.g., Docking Score) | Reference (Illustrative) |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | -10.927 to -14.969 | cpn.or.krnih.gov |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | -6.663 to -8.13 | cpn.or.krnih.gov |

| BACE 1 | Alzheimer's Disease | -5.907 to -8.513 (4D8C) | cpn.or.krnih.gov |

| BACE 1 | Alzheimer's Disease | -3.649 to -9.076 (3L5E) | cpn.or.krnih.gov |

| Monoamine Oxidase A (MAO A) | Parkinson's Disease | -5.26 to -8.91 | cpn.or.krnih.gov |

| NMDA Receptor | Neurotoxicity/AD | -4.711 to -6.903 | cpn.or.krnih.gov |

| PARKIN | Parkinson's Disease | -5.845 kcal/mol (example score) | nih.govmorecomunicazione.it |

Note: The scores presented are indicative of computational binding predictions and require experimental verification.

Q & A

Q. What are the validated synthetic pathways for Azabuperone, and how can researchers ensure reproducibility in its synthesis?

this compound (C₁₇H₂₃FN₂O) synthesis requires precise documentation of intermediates and reaction conditions. Key steps include:

- Characterization : Use NMR, HPLC, and mass spectrometry to confirm structural integrity .

- Purity standards : Adhere to USP/EMA guidelines for impurity profiling, ensuring ≤0.1% unidentified impurities .

- Reproducibility : Provide detailed protocols for solvent ratios, catalysts (e.g., palladium for fluorination), and temperature gradients. Omit redundant data in main manuscripts; include full details in supplementary materials .

Q. What in vitro models are most appropriate for studying this compound’s dopamine receptor antagonism?

Prioritize cell lines with high D₂ receptor expression (e.g., HEK-293 transfected with human D₂ receptors). Key considerations:

- Dose-response curves : Use logarithmic dilutions (1 nM–10 µM) to calculate IC₅₀ values.

- Control experiments : Include haloperidol as a positive control due to its structural similarity .

- Statistical rigor : Report standard deviations from ≥3 independent replicates and justify sample sizes using power analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Discrepancies in bioavailability (e.g., 65% in rats vs. 42% in primates) may arise from metabolic differences. Methodological approaches:

- Cross-species CYP450 profiling : Identify isoforms responsible for this compound metabolism (e.g., CYP3A4 in humans vs. CYP2D1 in rats) .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro metabolism data with organ-specific blood flow rates to predict in vivo outcomes .

- Meta-analysis : Compare datasets using tools like PRISMA to isolate confounding variables (e.g., fasting state, dosing routes) .

Q. What experimental designs are optimal for evaluating this compound’s off-target effects in neurological disorders?

To mitigate false positives in receptor binding assays:

- High-throughput screening : Use radioligand displacement assays (³H-spiperone for D₂ receptors) with counter-screens for σ₁/σ₂ receptors .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing wild-type vs. D₂ receptor-deficient cells .

- Multi-omics integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to identify downstream signaling perturbations .

Q. How can researchers address variability in this compound’s efficacy in preclinical schizophrenia models?

Inconsistent results in MK-801-induced hyperlocomotion tests may stem from:

- Model selection : Use genetic models (e.g., DISC1 mutants) alongside pharmacologically induced ones .

- Behavioral endpoints : Standardize scoring systems (e.g., BPRS scale) and blinded raters to reduce bias .

- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing intervals with plasma half-life (t½ = 8–12 hours in rodents) .

Methodological Guidelines

- Data reporting : Follow Beilstein Journal standards: ≤3 heading levels, metric units (e.g., mL, µM), and 3 significant figures for instrument-derived data .

- Ethical compliance : For in vivo studies, document IACUC approval and justify sample sizes to minimize animal use .

- Conflict resolution : Use factorial ANOVA to dissect interaction effects (e.g., sex × dose) in behavioral studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.